Cas no 1361498-36-3 (Methyl 5-fluoro-2-(2,3,6-trichlorophenyl)nicotinate)

Methyl 5-fluoro-2-(2,3,6-trichlorophenyl)nicotinate 化学的及び物理的性質
名前と識別子
-
- Methyl 5-fluoro-2-(2,3,6-trichlorophenyl)nicotinate
-
- インチ: 1S/C13H7Cl3FNO2/c1-20-13(19)7-4-6(17)5-18-12(7)10-8(14)2-3-9(15)11(10)16/h2-5H,1H3
- InChIKey: WEACLCITADEWRI-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=C(C=1C1C(C(=O)OC)=CC(=CN=1)F)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 361
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 39.2
Methyl 5-fluoro-2-(2,3,6-trichlorophenyl)nicotinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023028758-250mg |
Methyl 5-fluoro-2-(2,3,6-trichlorophenyl)nicotinate |
1361498-36-3 | 97% | 250mg |
$700.40 | 2022-04-03 | |
Alichem | A023028758-500mg |
Methyl 5-fluoro-2-(2,3,6-trichlorophenyl)nicotinate |
1361498-36-3 | 97% | 500mg |
$931.00 | 2022-04-03 | |
Alichem | A023028758-1g |
Methyl 5-fluoro-2-(2,3,6-trichlorophenyl)nicotinate |
1361498-36-3 | 97% | 1g |
$1,713.60 | 2022-04-03 |
Methyl 5-fluoro-2-(2,3,6-trichlorophenyl)nicotinate 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
Methyl 5-fluoro-2-(2,3,6-trichlorophenyl)nicotinateに関する追加情報
Methyl 5-fluoro-2-(2,3,6-trichlorophenyl)nicotinate (CAS No. 1361498-36-3): A Comprehensive Overview
Methyl 5-fluoro-2-(2,3,6-trichlorophenyl)nicotinate (CAS No. 1361498-36-3) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of nicotinate derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of a fluoro substituent and trichlorophenyl group, contribute to its distinct chemical properties and biological interactions.
The molecular structure of Methyl 5-fluoro-2-(2,3,6-trichlorophenyl)nicotinate consists of a nicotinic acid esterified with a methyl group at the carboxyl position. The fluorine atom at the 5-position and the trichlorophenyl group at the 2-position are key functional groups that influence its reactivity and biological activity. The trichlorophenyl moiety is known to enhance lipophilicity and binding affinity to certain biological targets, while the fluorine atom can modulate metabolic stability and pharmacokinetic profiles.
In recent years, there has been growing interest in nicotinate derivatives due to their potential roles in modulating various biological pathways. Research has indicated that compounds with similar structural motifs may exhibit properties such as anti-inflammatory, analgesic, and neuroprotective effects. The presence of both fluoro and trichlorophenyl substituents in Methyl 5-fluoro-2-(2,3,6-trichlorophenyl)nicotinate suggests that it may interact with multiple targets, making it a promising candidate for further investigation in drug discovery.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Studies have shown that nicotinate derivatives can influence enzyme activity and receptor binding, which are critical mechanisms in many disease pathways. The specific arrangement of atoms in Methyl 5-fluoro-2-(2,3,6-trichlorophenyl)nicotinate may enable it to interact with biological targets in a unique manner, potentially leading to the discovery of new treatments for conditions such as neurodegenerative diseases and chronic inflammation.
The synthesis of Methyl 5-fluoro-2-(2,3,6-trichlorophenyl)nicotinate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the fluoro group typically requires specialized fluorinating agents and catalysts to ensure high yield and purity. Similarly, the attachment of the trichlorophenyl group necessitates careful consideration of reaction pathways to avoid unwanted side products. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve optimal results.
Evaluation of the pharmacological properties of Methyl 5-fluoro-2-(2,3,6-trichlorophenyl)nicotinate has been conducted through both in vitro and in vivo studies. In vitro assays have revealed potential interactions with enzymes such as cytochrome P450 isoforms, which play a crucial role in drug metabolism. Additionally, preliminary studies suggest that this compound may exhibit binding affinity to nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes including neurotransmission and muscle contraction.
The impact of fluorine substitution on the pharmacokinetic profile of Methyl 5-fluoro-2-(2,3,6-trichlorophenyl)nicotinate is an area of active research. Fluorine atoms are known to enhance metabolic stability by resisting degradation through hydrolysis or oxidation. This property can lead to improved bioavailability and prolonged half-life for pharmaceutical compounds. Furthermore, fluorine substitution can influence solubility and distribution within biological systems, which are critical factors in drug design.
In conclusion, Methyl 5-fluoro-2-(2,3,6-trichlorophenyl)nicotinate represents a promising compound with significant potential in pharmaceutical applications. Its unique structural features and demonstrated biological activities make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in advancing therapeutic strategies for a wide range of diseases.
1361498-36-3 (Methyl 5-fluoro-2-(2,3,6-trichlorophenyl)nicotinate) 関連製品
- 2098105-18-9(Methyl 2-cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylate)
- 1797223-13-2(N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}pyridine-4-carboxamide)
- 90326-62-8(methyl 3-bromo-4-(hydroxymethyl)benzoate)
- 2227809-05-2((2S)-1,1,1,3-tetrafluoropropan-2-ol)
- 897624-24-7(N-{2-methyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}-2-phenylacetamide)
- 1806302-28-2(3,4-Difluoro-2-(difluoromethoxy)benzylamine)
- 50835-77-3(methyl 3-isocyanatopropanoate)
- 2703748-97-2((2S,3aS,6aS)-N-methyl-octahydrocyclopentabpyrrole-2-carboxamide hydrochloride)
- 2680612-90-0(3-(3,5-dinitrophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2164103-19-7(2,5-dimethyl-3-(prop-2-yn-1-yl)oxolane-3-carbaldehyde)



